2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PMID24793884C77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound .
Industrial Production Methods
Industrial production methods for PMID24793884C77 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-pressure liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
PMID24793884C77 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
PMID24793884C77 has several scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of cell division cycle 7 kinase.
Biology: Investigated for its effects on cell division and potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit cell division.
Industry: Potential applications in the development of new therapeutic agents and as a tool in drug discovery.
Wirkmechanismus
The mechanism of action of PMID24793884C77 involves the inhibition of cell division cycle 7 kinase, which is crucial for the initiation of DNA replication. By inhibiting this kinase, the compound can interfere with the cell division process, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the cell division cycle 7 kinase and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to PMID24793884C77 include other cell division cycle 7 kinase inhibitors, such as:
PD0332991: Another cell division cycle 7 kinase inhibitor with similar therapeutic potential.
PD0173074: A compound with similar inhibitory effects on cell division cycle 7 kinase.
Uniqueness
PMID24793884C77 is unique due to its specific structure and the particular way it interacts with cell division cycle 7 kinase. This uniqueness may contribute to its potential effectiveness and specificity as a therapeutic agent .
Eigenschaften
Molekularformel |
C15H12ClN5O2S |
---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-(2-aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H12ClN5O2S/c1-23-7-2-3-8(9(16)6-7)11-12(13(17)22)24-14(21-11)10-4-5-19-15(18)20-10/h2-6H,1H3,(H2,17,22)(H2,18,19,20) |
InChI-Schlüssel |
VCUXVXLUOHDHKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(SC(=N2)C3=NC(=NC=C3)N)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.